molecular formula C13H8ClF4N B4894426 (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine

(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine

Cat. No. B4894426
M. Wt: 289.65 g/mol
InChI Key: FCBGTSZYHINNOQ-UHFFFAOYSA-N
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Description

(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research.

Mechanism of Action

(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are primarily found in immune cells and peripheral tissues. Activation of these receptors by (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine has been shown to have a variety of biochemical and physiological effects, including inhibition of pain signaling, reduction of inflammation, and modulation of neurotransmitter release. It has also been shown to have neuroprotective effects, and may have potential therapeutic applications in conditions such as multiple sclerosis and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise manipulation of the endocannabinoid system and study of its effects on various physiological processes. However, one limitation is that (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.

Future Directions

There are many potential future directions for research on (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine and the endocannabinoid system. One area of interest is the potential therapeutic applications of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine in conditions such as chronic pain, multiple sclerosis, and epilepsy. Other areas of interest include the role of the endocannabinoid system in addiction and substance abuse, and the potential use of CB1 receptor antagonists in the treatment of obesity and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms of action of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine and other synthetic cannabinoids, and to develop more selective and potent compounds for use in scientific research.

Synthesis Methods

The synthesis of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 2,3,4,5-tetrafluoroaniline to form the intermediate (3-chlorophenyl)(2,3,4,5-tetrafluorophenyl)methanamine. This intermediate is then reacted with 1,1,1-trifluoroacetic anhydride to form the final product, (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine.

Scientific Research Applications

(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been studied for its potential therapeutic applications in conditions such as chronic pain, multiple sclerosis, and epilepsy.

properties

IUPAC Name

N-(3-chlorophenyl)-2,3,4,5-tetrafluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF4N/c1-19(8-4-2-3-7(14)5-8)10-6-9(15)11(16)13(18)12(10)17/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBGTSZYHINNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2,3,4,5-tetrafluoro-N-methylaniline

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